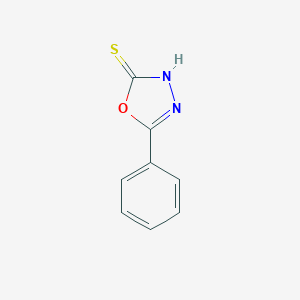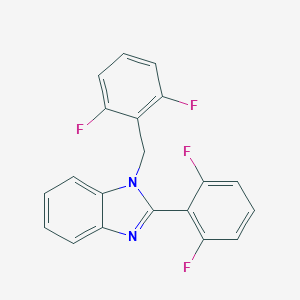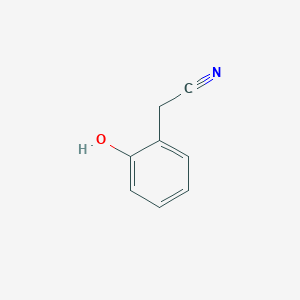![molecular formula C13H11N3 B171744 2-(Imidazo[1,2-a]pyridin-2-yl)aniline CAS No. 127219-06-1](/img/structure/B171744.png)
2-(Imidazo[1,2-a]pyridin-2-yl)aniline
Vue d'ensemble
Description
“2-(Imidazo[1,2-a]pyridin-2-yl)aniline” is a chemical compound with the molecular formula C13H11N3 . It is a type of imidazo[1,2-a]pyridine, which are considered as privileged structures due to their occurrence in many natural products .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . They can be synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of “2-(Imidazo[1,2-a]pyridin-2-yl)aniline” consists of a fused ring system of imidazole and pyridine attached to an aniline group . The exact mass of the molecule is 209.095297364 g/mol .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are involved in a variety of chemical reactions. They can undergo transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Imidazo[1,2-a]pyridin-2-yl)aniline” include a molecular weight of 209.25 g/mol, XLogP3-AA of 2.7, one hydrogen bond donor count, two hydrogen bond acceptor count, and one rotatable bond count .Applications De Recherche Scientifique
1. Pharmaceutical and Medicinal Chemistry
2-(Imidazo[1,2-a]pyridin-2-yl)aniline plays a significant role in medicinal chemistry due to its wide range of bioactivities. The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" structure with applications in areas such as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibitor, and insecticidal activities. This scaffold is represented in various marketed preparations, highlighting its importance in drug development (Deep et al., 2016).
2. Catalytic Activities
A study involving heterocyclic compounds with imidazolo[1,2-a]pyridine moiety, including 2-(imidazo[1,2-a]pyridin-2-yl)aniline, revealed their effectiveness as catalysts in oxidation reactions. These compounds, when used with transition metals, proved to be efficient in catalyzing the oxidation of catechol to o-quinone (Saddik et al., 2012).
3. Synthesis Methods
Innovative methods have been developed for the synthesis of compounds involving 2-(imidazo[1,2-a]pyridin-2-yl)aniline. For instance, a molecular iodine-promoted transimination method has been used for efficient synthesis of related heterocycle skeletons, showcasing the versatility of this compound in synthetic chemistry (Sunkari et al., 2017).
4. Magnetic Properties
Research has also delved into the magnetic properties of 2-(imidazo[1,2-a]pyridin-2-yl)-related compounds. For example, the study of 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid and its perchlorate revealed interesting insights into their magnetic susceptibilities and structures (Shen et al., 2015).
5. Chemical Interactions and Properties
Other studies have explored the chemical properties and interactions of imidazo[1,2-a]pyridine derivatives. For instance, the synthesis and recognition properties of imidazo[1,5-a]pyridinium salts, including compounds related to 2-(imidazo[1,2-a]pyridin-2-yl)aniline, have been investigated to understand their selective recognition properties (Zhao, 2015).
Safety And Hazards
Orientations Futures
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Future research will likely continue to explore new synthetic pathways and potential applications of these compounds .
Propriétés
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-11-6-2-1-5-10(11)12-9-16-8-4-3-7-13(16)15-12/h1-9H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUHCDRGLVIGLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Imidazo[1,2-a]pyridin-2-yl)aniline | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B171668.png)
![4-[4-[6-(Acryloyloxy)hexyloxy]benzoyloxy]benzoic acid 4-[6-(acryloyloxy)hexyloxy]phenyl ester](/img/structure/B171670.png)


![2-Ethoxy-1-[[2'-[1-(trityl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester (Candesartan Impurity)](/img/structure/B171679.png)
![2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B171680.png)



![2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B171704.png)



![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)